![molecular formula C20H16ClN3O6 B2536819 2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797779-16-9](/img/structure/B2536819.png)
2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Description
2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H16ClN3O6 and its molecular weight is 429.81. The purity is usually 95%.
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Scientific Research Applications
Nitration of Pyridines
The nitration process of related compounds, including 2-aryl-3-hydroxypyridines, involves the entry of a nitro group into the phenyl ring, as explored by Smirnov et al. (1970) in their research. This nitration technique can be applied to similar molecular structures, potentially including the compound (Smirnov, Kuz’min, Lezina, & Dyumaev, 1970).
Chromium(VI) Oxidation of Pyrimidines
The study by Meenakshisundaram et al. (2007) on the oxidation of 2-amino-4,6-diarylpyrimidines using chromium(VI) provides insights into the oxidation behavior of similar pyrimidine derivatives. This method might be applicable for the structural modification of the compound (Meenakshisundaram, Gopalakrishnan, Nagarajan, & Sarathi, 2007).
Antiviral Activity of Pyrimidine Derivatives
Hocková et al. (2003) investigated 2,4-diamino-6-hydroxypyrimidines substituted at various positions, revealing potential antiviral properties. This suggests that similar substitutions on the compound could lead to antiviral applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyrido[3,4-b]pyrazines
The synthesis of 1,2-dihydropyrido[3,4-b]pyrazines by Temple et al. (1982) demonstrates the potential for synthesizing complex structures related to the compound . These structures have shown significant anticancer activity (Temple, Wheeler, Elliott, Rose, Kussner, Comber, & Montgomery, 1982).
properties
IUPAC Name |
2-[(Z)-2-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6/c1-29-16-10-12(6-8-15(16)30-11-13-4-2-3-5-14(13)21)7-9-17-22-19(25)18(24(27)28)20(26)23-17/h2-10H,11H2,1H3,(H2,22,23,25,26)/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPFOOOCYPSNBT-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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